molecular formula C12H13NO B1309044 2-Ethyl-1-methyl-1H-indole-3-carbaldehyde CAS No. 878433-03-5

2-Ethyl-1-methyl-1H-indole-3-carbaldehyde

Cat. No. B1309044
M. Wt: 187.24 g/mol
InChI Key: GEDPMWXHUVVLTF-UHFFFAOYSA-N
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Description

“2-Ethyl-1-methyl-1H-indole-3-carbaldehyde” is a derivative of indole, which is a heterocyclic compound. The indole structure is a bicyclic arrangement of two rings, with one being a benzene ring and the other a pyrrole ring .


Synthesis Analysis

The synthesis of indole derivatives often involves reactions with various reagents. For example, Ethyl 2-methylindole-3-carboxylate, a related compound, can be prepared by reacting 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide .


Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by a bicyclic arrangement consisting of a benzene ring fused to a pyrrole ring . The exact structure of “2-Ethyl-1-methyl-1H-indole-3-carbaldehyde” would include additional functional groups attached to this basic indole structure.


Chemical Reactions Analysis

Indole derivatives are known to undergo various chemical reactions. For instance, 1-Methylindole-3-carboxaldehyde, a related compound, can yield a Schiff base upon condensation with 2-hydroxybenzohydrazide .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Ethyl-1-methyl-1H-indole-3-carbaldehyde” would depend on its specific structure. Related compounds, such as ethyl 2-methyl-1H-indole-3-carboxylate, have been characterized in terms of their structure, chemical names, physical and chemical properties, classification, and more .

Scientific Research Applications

Antimicrobial Activity

2-Ethyl-1-methyl-1H-indole-3-carbaldehyde and its derivatives have shown promising antimicrobial activities. A study highlighted the synthesis of indole semicarbazones derived from 1-(2-Oxo-2-phenyl-ethyl)-2-phenyl-1H-indole-3-carbaldehyde, demonstrating good antifungal activity against Candida albicans and Candida rugosa, and moderate activity against bacteria like Bacillus subtilis, Staphylococcus aureus, and Escherichia coli (Vijaya Laxmi & Rajitha, 2010).

Tyrosinase Inhibition

Research involving indole-3-carbaldehyde isolated from fungus YL185 demonstrated its effectiveness as a tyrosinase inhibitor, which can be critical in addressing hyperpigmentation issues. This compound inhibited the enzyme tyrosinase, instrumental in melanin production, indicating its potential application in skin lightening and treating disorders of hyperpigmentation (Shimizu et al., 2003).

Green Chemistry and Catalysis

The compound is used in green chemistry applications, notably in a solvent-free method for Knoevenagel condensation, presenting an environmentally friendly synthetic route. This approach, utilizing ZnO nanoparticles and a grindstone method, leads to high yields and short reaction times, underscoring the efficiency and sustainability of the process for synthesizing knoevenagel condensed products of indole-3-carbaldehydes (Madan, 2020).

Anticancer Activity

Studies have explored the cytotoxic properties of indole derivatives against cancer cells. For instance, a novel cytotoxic indole-3-ethenamide, alongside known compounds including 7-(3-methylbut-2-enyl)-1H-indole-3-carbaldehyde, were isolated from the halotolerant fungus Aspergillus sclerotiorum, showing moderate cytotoxicity against A-549 (lung carcinoma) cells (Wang et al., 2011).

Safety And Hazards

The safety and hazards associated with “2-Ethyl-1-methyl-1H-indole-3-carbaldehyde” would depend on its specific structure and properties. For related compounds, hazard statements and precautionary statements have been provided .

Future Directions

The future directions for research on “2-Ethyl-1-methyl-1H-indole-3-carbaldehyde” and related compounds could involve further exploration of their synthesis, reactions, and potential applications. For instance, 1H-Indole-3-carboxaldehyde and its derivatives have been highlighted for their role in the preparation of biologically active compounds and indole alkaloids .

properties

IUPAC Name

2-ethyl-1-methylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-3-11-10(8-14)9-6-4-5-7-12(9)13(11)2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDPMWXHUVVLTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC=CC=C2N1C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-1-methyl-1H-indole-3-carbaldehyde

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